CGS 27023A

Catalog No.
S523369
CAS No.
161314-70-1
M.F
C18H23N3O5S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGS 27023A

CAS Number

161314-70-1

Product Name

CGS 27023A

IUPAC Name

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1

InChI Key

BSIZUMJRKYHEBR-QGZVFWFLSA-N

SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Solubility

Soluble in DMSO

Synonyms

CGS 27023A, CGS-27023A, MMI 270B, MMI-270B, MMI270, MMI270B, N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Description

The exact mass of the compound N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride is 393.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGS 27023A is a potent, non-peptidic inhibitor of matrix metalloproteinases, specifically targeting stromelysin. It is characterized by its unique chemical structure, which includes a hydroxamic acid moiety that is crucial for its inhibitory activity. The compound has the chemical formula C₁₈H₂₃N₃O₅S and an IUPAC name of (2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-methoxybenzenesulfonamido}butanamide . CGS 27023A has been studied extensively for its potential therapeutic applications in conditions involving excessive matrix degradation, such as arthritis and cancer.

Typical of hydroxamic acids, primarily involving the coordination with metal ions, which is essential for its function as an enzyme inhibitor. The compound's mechanism of action involves the formation of a stable complex with the zinc ion at the active site of matrix metalloproteinases, thereby inhibiting their proteolytic activity . This inhibition prevents the degradation of extracellular matrix components, which is critical in pathological conditions where matrix metalloproteinase activity is dysregulated.

The biological activity of CGS 27023A has been demonstrated through various in vitro and in vivo studies. It exhibits significant inhibitory effects on stromelysin and other matrix metalloproteinases, leading to a reduction in cartilage degradation in models of arthritis . Its potency is evidenced by low IC₅₀ values, indicating effective inhibition at nanomolar concentrations. Furthermore, CGS 27023A has shown promise in preventing tumor invasion and metastasis by inhibiting the enzymatic activity that facilitates these processes .

The synthesis of CGS 27023A involves several key steps that allow for the introduction of functional groups necessary for its activity. The process typically begins with the preparation of a hydroxamic acid derivative, followed by coupling reactions to introduce the pyridine and methoxybenzene moieties. Notably, one efficient synthetic route utilizes a combination of amide coupling and selective protection/deprotection strategies to achieve the desired compound with high purity and yield .

CGS 27023A has potential applications in treating diseases characterized by excessive matrix degradation, such as osteoarthritis and certain cancers. Its ability to inhibit matrix metalloproteinases makes it a candidate for therapeutic development aimed at preventing tissue destruction associated with these conditions . Additionally, CGS 27023A has been explored as a radiotracer in positron emission tomography (PET) imaging to visualize activated matrix metalloproteinases in vivo, enhancing diagnostic capabilities for various diseases .

Interaction studies have shown that CGS 27023A selectively binds to matrix metalloproteinases through its hydroxamic acid group, which chelates zinc ions essential for enzyme activity. The binding affinity has been quantified using techniques such as surface plasmon resonance and fluorescence polarization assays. These studies reveal that CGS 27023A exhibits a competitive inhibition mechanism, effectively blocking substrate access to the active site of target enzymes .

Several compounds share structural or functional similarities with CGS 27023A. Below is a comparison highlighting their uniqueness:

Compound NameChemical Structure FeaturesUnique Aspects
CGS 25966N-sulphonyl amino acid hydroxamateRelated compound with similar inhibitory properties
MarimastatBroad-spectrum matrix metalloproteinase inhibitorFirst-in-class oral MMP inhibitor used in clinical trials
BatimastatAnother broad-spectrum MMP inhibitorDeveloped for cancer therapy but faced efficacy issues

CGS 27023A stands out due to its specific targeting of stromelysin while maintaining oral bioavailability and potency against cartilage degradation. Its unique structural features allow it to effectively inhibit specific matrix metalloproteinases involved in various pathological processes .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

393.13584202 g/mol

Monoisotopic Mass

393.13584202 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80AXY59IT2

Dates

Modify: 2024-02-18
1: Wagner S, Breyholz HJ, Höltke C, Faust A, Schober O, Schäfers M, Kopka K. A new 18F-labelled derivative of the MMP inhibitor CGS 27023A for PET: radiosynthesis and initial small-animal PET studies. Appl Radiat Isot. 2009 Apr;67(4):606-10. doi: 10.1016/j.apradiso.2008.12.009. PubMed PMID: 19167232.
2: Breyholz HJ, Wagner S, Levkau B, Schober O, Schäfers M, Kopka K. A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. Q J Nucl Med Mol Imaging. 2007 Mar;51(1):24-32. PubMed PMID: 17372570.
3: Zheng QH, Fei X, Liu X, Wang JQ, Bin Sun H, Mock BH, Lee Stone K, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis and preliminary biological evaluation of MMP inhibitor radiotracers [11C]methyl-halo-CGS 27023A analogs, new potential PET breast cancer imaging agents. Nucl Med Biol. 2002 Oct;29(7):761-70. PubMed PMID: 12381456.
4: Eskens FA, Levitt NC, Sparreboom A, Choi L, Mather R, Verweij J, Harris AL. Effect of food on the pharmacokinetics of oral MMI270B (CGS 27023A), a novel matrix metalloproteinase inhibitor. Clin Cancer Res. 2000 Feb;6(2):431-3. PubMed PMID: 10690520.
5: CGS 27023A. CDG 27023A. Drugs R D. 1999 Feb;1(2):144-5. PubMed PMID: 10566010.
6: Ganu V, Melton R, Wang W, Roberts D. Matrix metalloproteinase inhibitor CGS 27023A protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha. Ann N Y Acad Sci. 1999 Jun 30;878:607-11. PubMed PMID: 10415786.
7: Doughty JR, O'Byrne E, Spirito S, Blancuzzi V, Singh HN, Goldberg RL. The effect of CGS 27023A on the level of 3B3 (-) epitope in a rabbit meniscectomy model. Inflamm Res. 1997 Aug;46 Suppl 2:S139-40. PubMed PMID: 9297550.
8: MacPherson LJ, Bayburt EK, Capparelli MP, Carroll BJ, Goldstein R, Justice MR, Zhu L, Hu S, Melton RA, Fryer L, Goldberg RL, Doughty JR, Spirito S, Blancuzzi V, Wilson D, O'Byrne EM, Ganu V, Parker DT. Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. J Med Chem. 1997 Aug 1;40(16):2525-32. PubMed PMID: 9258358.
9: O'Byrne EM, Parker DT, Roberts ED, Goldberg RL, MacPherson LJ, Blancuzzi V, Wilson D, Singh HN, Ludewig R, Ganu VS. Oral administration of a matrix metalloproteinase inhibitor, CGS 27023A, protects the cartilage proteoglycan matrix in a partial meniscectomy model of osteoarthritis in rabbits. Inflamm Res. 1995 Aug;44 Suppl 2:S117-8. PubMed PMID: 8548356.

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